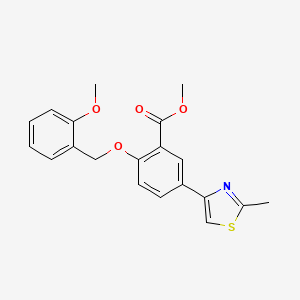

Methyl 2-((2-methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

Description

Properties

Molecular Formula |

C20H19NO4S |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

methyl 2-[(2-methoxyphenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate |

InChI |

InChI=1S/C20H19NO4S/c1-13-21-17(12-26-13)14-8-9-19(16(10-14)20(22)24-3)25-11-15-6-4-5-7-18(15)23-2/h4-10,12H,11H2,1-3H3 |

InChI Key |

JHVOPIDGSZALCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=CC=C3OC)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 2-((2-methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate, with the molecular formula and a molecular weight of 369.43 g/mol, is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a thiazole ring, which are crucial for its biological activity. The thiazole moiety is particularly noted for its role in various biochemical pathways, enhancing the compound's potential as a pharmaceutical agent.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : There are indications that this compound can induce apoptosis in cancer cells, suggesting potential use in cancer therapy.

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity, leading to various therapeutic effects. Understanding these mechanisms is vital for optimizing the compound's therapeutic potential while minimizing side effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-methoxy-5-sulfamoylbenzoate | Contains a sulfamoyl group instead of thiazole | Different biological activity profile |

| Methyl 2-methoxy-5-(methylsulfonyl)benzoate | Features a methylsulfonyl group | Varying reactivity and solubility characteristics |

The presence of the thiazole ring in this compound imparts distinct chemical and biological properties not found in the other compounds listed.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects on various cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of apoptotic pathways.

- Anti-inflammatory Effects : In vitro experiments indicated that this compound could inhibit pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Properties : A recent study revealed that this compound exhibited antimicrobial activity against Gram-positive bacteria, indicating its potential as an antibiotic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The compound’s design combines a benzoate ester backbone with a thiazole heterocycle and methoxybenzyl ether. Key comparisons include:

Key Observations :

- The thiazole ring in the target compound may act as a bioisostere for pyridine (in triclopyr) or thiazolidinone (in thiacloprid), influencing receptor binding .

- The methoxybenzyloxy group increases lipophilicity compared to triclopyr’s polar acetic acid moiety but remains less hydrophobic than permethrin’s dichloroethenyl group .

Stability and Environmental Impact

- The methoxybenzyl group may enhance photostability compared to pyrethroids like permethrin, which degrade under UV light. However, ester groups are prone to hydrolysis, suggesting moderate environmental persistence .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Methyl 2-((2-methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves:

Core benzoate formation : Start with methyl 5-bromo-2-hydroxybenzoate. Introduce the 2-methoxybenzyloxy group via nucleophilic substitution using 2-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) .

Thiazole coupling : Utilize Suzuki-Miyaura cross-coupling to attach the 2-methylthiazole moiety. Pd(PPh₃)₄ is often effective, with DMF or THF as solvents at 80–100°C .

- Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements (~60–75%) are achieved by controlling stoichiometry and inert atmosphere .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical workflow :

- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, thiazole protons at δ 7.1–7.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~398.4) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What safety protocols are critical during handling and storage?

- Hazard mitigation : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact .

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Monitor for decomposition via periodic HPLC .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

- Approach :

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase). Focus on hydrogen bonding between the methoxybenzyl group and active-site residues (e.g., Lys721) .

- MD simulations : GROMACS for stability assessment (50 ns runs, AMBER force field). Analyze RMSD and binding free energy (MM-PBSA) .

- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Root cause analysis :

- Purity discrepancies : Ensure >95% purity via HPLC and quantify residual solvents (GC-MS) .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (ANOVA) to identify outliers .

Q. How does modifying the thiazole or methoxybenzyl groups alter pharmacokinetic properties?

- SAR studies :

- Thiazole substitution : Replace 2-methyl with bulkier groups (e.g., phenyl) to enhance lipophilicity (logP ↑) but reduce solubility. Use SwissADME for predictions .

- Methoxy position : Shift from 2- to 3-methoxybenzyl improves metabolic stability (CYP3A4 resistance) but may lower target affinity .

- In vitro testing : Measure permeability (Caco-2 cells) and microsomal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.